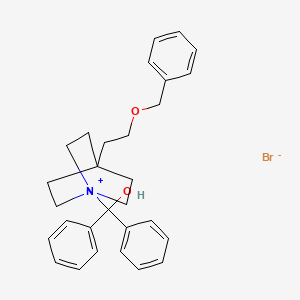

Umeclinidium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Umeclidinium bromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is marketed under the brand name Incruse Ellipta and is also available in combination with other drugs such as vilanterol and fluticasone furoate . This compound is on the World Health Organization’s List of Essential Medicines due to its significant therapeutic benefits .

Méthodes De Préparation

The preparation of umeclidinium bromide involves several synthetic routes. One common method includes the use of a Grignard reagent to substitute a lithium reagent. Bromobenzene, chlorobenzene, and other benzene halides are used as raw materials, with ether and tetrahydrofuran serving as solvents . The reaction conditions are mild, typically around 0-5°C, making it suitable for industrial production . Another method involves reacting 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol with ((2-bromoethoxy)methyl)benzene in a solvent to form umeclidinium bromide .

Analyse Des Réactions Chimiques

Umeclidinium bromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bromobenzene and chlorobenzene . The major products formed from these reactions are typically quaternary ammonium compounds, which are essential for its pharmacological activity .

Applications De Recherche Scientifique

Umeclidinium bromide has a wide range of scientific research applications, particularly in the field of medicine. It is extensively used in the treatment of COPD, where it helps improve lung function and reduce symptoms such as shortness of breath and cough . Research has shown that umeclidinium bromide is effective in improving the quality of life for patients with moderate to very severe COPD . Additionally, it is used in combination therapies to maximize efficacy and minimize adverse effects .

Mécanisme D'action

The mechanism of action of umeclidinium bromide involves its ability to block muscarinic receptors in the airways. By inhibiting the binding of acetylcholine to these receptors, it prevents bronchoconstriction and promotes bronchodilation . This action is primarily mediated through the muscarinic subtype 3 (M3) receptors in the bronchial smooth muscles . The compound is well-tolerated and is often used in combination with other bronchodilators to enhance its therapeutic effects .

Comparaison Avec Des Composés Similaires

Umeclidinium bromide is often compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and glycopyrronium. Studies have shown that umeclidinium bromide provides similar or superior improvements in lung function and quality of life compared to these compounds . It is unique in its rapid onset of action and long duration of effect, making it a preferred choice for many patients with COPD . Other similar compounds include aclidinium and ipratropium, which also act as bronchodilators but may differ in their pharmacokinetic profiles and side effect profiles .

Propriétés

Formule moléculaire |

C29H34BrNO2 |

|---|---|

Poids moléculaire |

508.5 g/mol |

Nom IUPAC |

diphenyl-[4-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-1-yl]methanol;bromide |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)30-20-16-28(17-21-30,18-22-30)19-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 |

Clé InChI |

ZLCHJLNJXJYXFT-UHFFFAOYSA-M |

SMILES canonique |

C1C[N+]2(CCC1(CC2)CCOCC3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)

![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)